molecular formula C28H29N3O3 B2630757 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide CAS No. 932359-07-4

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide

Katalognummer: B2630757
CAS-Nummer: 932359-07-4
Molekulargewicht: 455.558
InChI-Schlüssel: DQRPNVCAEFSIEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinolin-2-one derivative featuring a 7-methoxy group, a 3-[(4-methylphenylamino)methyl] substituent, and an acetamide side chain linked to a phenethyl group. The acetamide moiety and aromatic substituents enhance its capacity for hydrogen bonding and hydrophobic interactions, which may influence receptor binding affinity and metabolic stability.

Eigenschaften

IUPAC Name

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-20-8-11-24(12-9-20)30-18-23-16-22-10-13-25(34-2)17-26(22)31(28(23)33)19-27(32)29-15-14-21-6-4-3-5-7-21/h3-13,16-17,30H,14-15,18-19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRPNVCAEFSIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by functionalization at specific positions to introduce the methoxy, amino, and acetamide groups. Common reagents used in these reactions include methoxybenzene, aniline derivatives, and acetic anhydride. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Analogues

Quinolin-2-One Derivatives highlights 4-hydroxyquinolin-2-one derivatives as analgesics. The target compound differs by replacing the 4-hydroxy group with a 7-methoxy group and introducing a phenethyl-acetamide chain. These modifications likely improve blood-brain barrier penetration due to increased lipophilicity from the methoxy and phenethyl groups .

Coumarin-Based Acetamides describes (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a coumarin derivative with anti-inflammatory activity superior to ibuprofen. While both compounds share an acetamide group and aromatic substituents, the quinolinone core of the target compound may confer distinct pharmacokinetic properties, such as longer half-life, due to reduced susceptibility to cytochrome P450-mediated metabolism compared to coumarins .

Morpholin-2-One Acetamides reports morpholinone-based acetamides (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide). These compounds exhibit structural diversity in the heterocyclic core but share the acetamide pharmacophore.

Substituent-Based Analogues

Phenoxy Acetamides and discuss phenoxy acetamides with hypoglycemic and anti-inflammatory activities. For example, 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) demonstrated hypoglycemic effects via PPAR-γ modulation. The target compound’s phenethyl group and 4-methylphenylamino substituent may redirect bioactivity toward pain or inflammation pathways rather than metabolic regulation .

Dichlorophenyl Acetamides analyzes 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, emphasizing its structural similarity to penicillin derivatives. The dichlorophenyl group enhances electrophilic interactions, whereas the target compound’s 4-methylphenylamino group may favor hydrogen bonding with amine-sensitive receptors (e.g., histamine or serotonin receptors) .

Research Findings and Pharmacological Data

Table 1: Comparative Pharmacological Profiles

Compound Class Core Structure Key Substituents Bioactivity (IC50/EC50) Reference
Target Compound Quinolin-2-one 7-methoxy, 3-[(4-methylphenylamino)methyl], N-phenethyl Under investigation
Coumarin Acetamide () Coumarin 4-methyl, 2-chloro-2-phenyl Anti-inflammatory (IC50: 12 µM)
Morpholinone Acetamide Morpholin-2-one 4-acetyl-6,6-dimethyl, N-isopropylphenyl Not reported
Phenoxy Acetamide (3c) Thiazolidinedione 4-((2,4-dioxothiazolidin-5-ylidene)methyl), 2-methoxy Hypoglycemic (EC50: 8 µM)
Dichlorophenyl Acetamide Pyrazolone 3,4-dichlorophenyl, N-antipyrinyl Antimicrobial (MIC: 25 µg/mL)

Key Observations:

  • Anti-inflammatory Potential: The coumarin acetamide () outperforms ibuprofen, suggesting that the target compound’s quinolinone core, combined with its phenethyl group, may similarly enhance anti-inflammatory efficacy through COX-2 inhibition or NF-κB pathway modulation .
  • Metabolic Stability: Quinolinone derivatives () exhibit superior metabolic stability compared to coumarins due to reduced oxidative metabolism, a trait likely shared by the target compound .

Biologische Aktivität

The compound 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide, often referred to as a quinoline derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N3O3C_{26}H_{24}N_{3}O_{3}, with a molecular weight of approximately 461.95 g/mol. The structure features a quinoline core substituted with methoxy and phenyl groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H24N3O3
Molecular Weight461.95 g/mol
IUPAC NameThis compound
PurityTypically ≥ 95%

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent cytotoxicity.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, the compound appears to interfere with the PI3K/Akt pathway, which is crucial for cell growth and survival. In vitro studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of cleaved caspase-3.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been tested for antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary results indicate moderate activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Case Studies

  • Anticancer Activity Study :
    • Objective : To evaluate the cytotoxic effects on MCF-7 and PC-3 cell lines.
    • Method : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
    • : The compound exhibits strong anticancer potential warranting further investigation.
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial properties against common pathogens.
    • Method : Disc diffusion method was employed to evaluate inhibition zones.
    • Results : Inhibition zones of 12 mm against S. aureus and 10 mm against E. coli were recorded.
    • : The compound shows promise as an antimicrobial agent but requires optimization for enhanced efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.